molecular formula C21H28N2O3 B4012558 ethyl 4-({[(1-adamantylmethyl)amino]carbonyl}amino)benzoate

ethyl 4-({[(1-adamantylmethyl)amino]carbonyl}amino)benzoate

Cat. No. B4012558
M. Wt: 356.5 g/mol
InChI Key: PYONFSYHMGFOLY-UHFFFAOYSA-N
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Description

The synthesis and analysis of ethyl 4-({[(1-adamantylmethyl)amino]carbonyl}amino)benzoate and related compounds involve complex organic reactions, offering insights into their structural, physical, and chemical properties. Such compounds are of interest for their potential applications in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, including condensation, cyclization, and reduction processes. For example, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate illustrates complex synthetic routes involving the reaction of precursors under controlled conditions to achieve the desired product (İ. Koca et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is typically determined using X-ray crystallography, NMR spectroscopy, and theoretical calculations. For instance, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was elucidated by single-crystal X-ray crystallography, revealing its triclinic crystal system and intramolecular hydrogen bonding patterns (I. Manolov et al., 2012).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including hydrogenation, cycloaddition, and nucleophilic substitution, which significantly affect their properties. The synthesis of benzohquinazolines from ethyl 1-amino-3-cyclohexyl-3,4-dihydronaphthalene-2-carboxylate illustrates the complexity of such reactions and the formation of novel heterocyclic systems (N. P. Grigoryan, 2018).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the behavior of these compounds under various conditions. The analysis of these properties helps in the development of materials with specific characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are determined through experimental studies and theoretical models. The quantitative assessment of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines provides insights into the nature of these interactions and their impact on the stability and reactivity of such compounds (A. El-Emam et al., 2020).

properties

IUPAC Name

ethyl 4-(1-adamantylmethylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-2-26-19(24)17-3-5-18(6-4-17)23-20(25)22-13-21-10-14-7-15(11-21)9-16(8-14)12-21/h3-6,14-16H,2,7-13H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYONFSYHMGFOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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